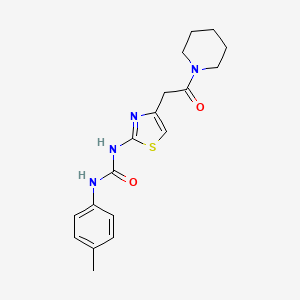

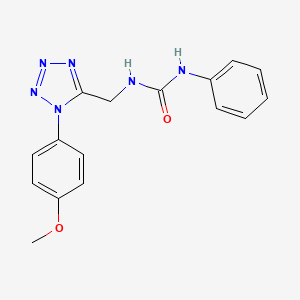

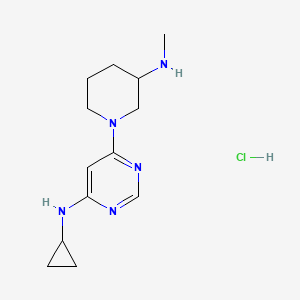

![molecular formula C18H16N4O4 B2466665 1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1189991-67-0](/img/structure/B2466665.png)

1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains two methoxyphenyl groups attached to the triazole ring. The methoxyphenyl groups consist of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) with a methoxy group (-OCH3) attached .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, 1,2,3-triazole compounds are often synthesized using the Huisgen 1,3-dipolar cycloaddition, which is a type of click chemistry . This reaction typically involves an azide and an alkyne .Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic . The methoxyphenyl groups are likely to be in a plane perpendicular to the triazole ring due to steric hindrance .Chemical Reactions Analysis

1,2,3-triazole compounds are known for their versatility in chemical reactions. They can act as both hydrogen bond donors and metal chelators .Physical And Chemical Properties Analysis

1,2,3-triazoles are generally highly soluble in water . They can tautomerize in aqueous solution, meaning they can convert from one structural form to another .Aplicaciones Científicas De Investigación

- The structure of 1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (referred to as compound 2) presents a challenging “structure-to-magnetism” correlation .

- The 1,2,3-triazole nucleus serves as a common scaffold for various medicinal compounds, including antidepressants, antitubercular agents, antioxidants, and immunomodulatory agents .

- They are used as linkers in sequence-defined oligomers and polymers, enabling precise control over polymer structure .

- For example, a 1,2,3-triazole phenylhydrazone analog demonstrated efficacy against rice sheath blight, rape sclerotinia rot, and fusarium head blight .

Magnetic Materials and Spintronics

Drug Discovery and Medicinal Chemistry

Polymer Chemistry and Materials Science

Antifungal Agents

Supramolecular Chemistry and Exciplex Formation

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-25-13-8-6-11(7-9-13)21-17(23)15-16(18(21)24)22(20-19-15)12-4-3-5-14(10-12)26-2/h3-10,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALCFQTUNZJSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

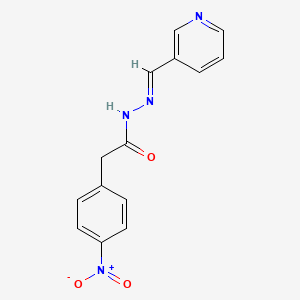

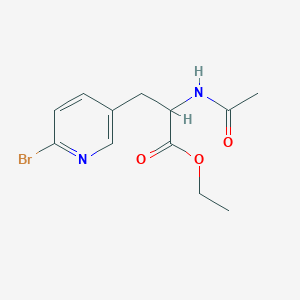

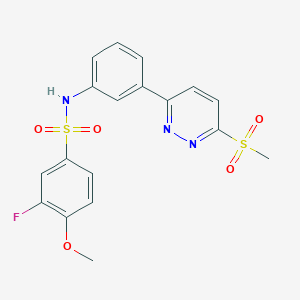

![3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2466584.png)

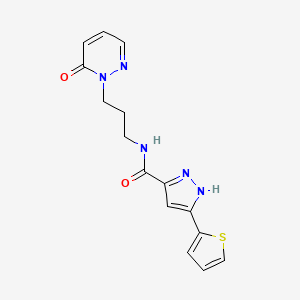

![N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2466587.png)

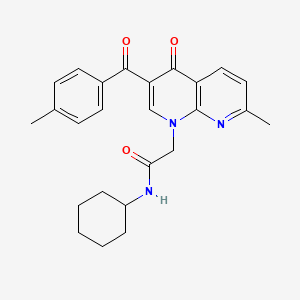

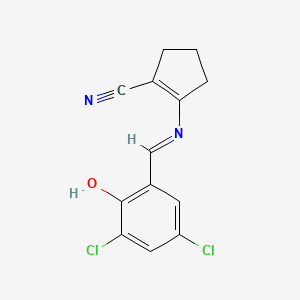

![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)-4-propionylpiperazine](/img/structure/B2466591.png)

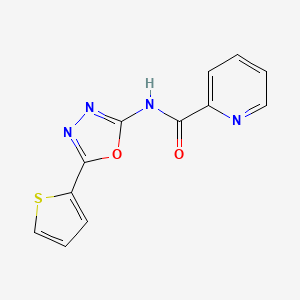

![N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466595.png)